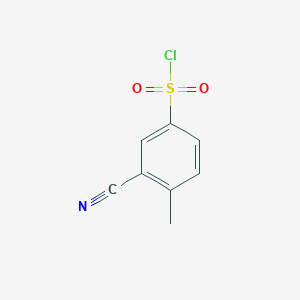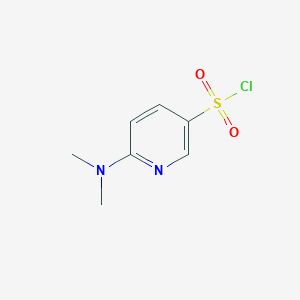![molecular formula C20H22ClFN2O3 B1527129 Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate CAS No. 1330583-65-7](/img/structure/B1527129.png)
Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C20H22ClFN2O3 . It contains a benzyl group attached to a 4-hydroxypiperidine ring, which is further substituted with a (4-chloro-2-fluorophenyl)amino]methyl group .Physical And Chemical Properties Analysis
The molecular weight of this compound is 392.8 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Characterization of Related Compounds
Research on the synthesis and characterization of novel compounds often serves as a cornerstone for understanding their potential applications. For instance, studies on the synthesis of novel N-alkylamine- and N-cycloalkylamine-derived compounds demonstrate the versatility of incorporating different functional groups into piperidine derivatives, which can influence their chemical properties and potential biological activities (Foks, Pancechowska-Ksepko, & Gobis, 2014). Such synthetic strategies are crucial for the development of new pharmaceuticals, highlighting a key area of application for complex piperidine derivatives.
Biological Activities and Mechanisms
The study of biological activities associated with specific structural motifs in chemical compounds is vital for drug discovery. For example, the analysis of pyridonecarboxylic acids and their antibacterial properties illustrates how modifications to the piperidine ring can impact antibacterial activity, offering insights into the design of new antibacterial agents (Egawa et al., 1984). Similarly, the investigation into dopamine transporter inhibiting activity by substituted diphenylmethoxypiperidines reveals the therapeutic potential of piperidine derivatives in neurological disorders (Lapa et al., 2005).
Antipathogenic and Anti-inflammatory Potential
Compounds with specific functional groups have been studied for their antipathogenic and anti-inflammatory properties. Research into thiourea derivatives, for example, demonstrates significant antibiofilm and antimicrobial activities, suggesting potential applications in combating microbial resistance (Limban, Marutescu, & Chifiriuc, 2011). Such findings are indicative of the broader implications of structural modifications in chemical compounds for enhancing biological activities.
Propriétés
IUPAC Name |
benzyl 4-[(4-chloro-2-fluoroanilino)methyl]-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3/c21-16-6-7-18(17(22)12-16)23-14-20(26)8-10-24(11-9-20)19(25)27-13-15-4-2-1-3-5-15/h1-7,12,23,26H,8-11,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNDUQOGHSDGQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CNC2=C(C=C(C=C2)Cl)F)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601112682 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(4-chloro-2-fluorophenyl)amino]methyl]-4-hydroxy-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601112682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1330583-65-7 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(4-chloro-2-fluorophenyl)amino]methyl]-4-hydroxy-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330583-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(4-chloro-2-fluorophenyl)amino]methyl]-4-hydroxy-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601112682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5-Azaspiro[3.4]octane](/img/structure/B1527066.png)

